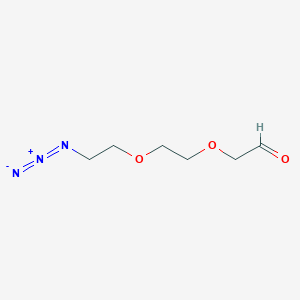
Ald-CH2-PEG2-Azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ald-CH2-PEG2-Azide is a versatile compound that contains both an aldehyde group and an azide group. The aldehyde group is reactive towards hydrazide and aminooxy groups, making it useful for labeling and crosslinking carbonyls. The azide group can react with alkynes, DBCO, and BCN through Click Chemistry reactions. The hydrophilic polyethylene glycol (PEG) linker increases the solubility of the compound in aqueous media .
准备方法
Synthetic Routes and Reaction Conditions
Ald-CH2-PEG2-Azide can be synthesized through a series of chemical reactions involving the introduction of aldehyde and azide functional groups onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG chain is first functionalized with an aldehyde group.
Azidation: The aldehyde-functionalized PEG is then reacted with sodium azide to introduce the azide group.
The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran to ensure the solubility of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are functionalized with aldehyde groups.
Azidation in Bulk: The aldehyde-functionalized PEG is then reacted with sodium azide in large reactors.
The industrial process ensures high purity and yield through optimized reaction conditions and purification steps .
化学反应分析
Types of Reactions
Ald-CH2-PEG2-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper catalysts (CuAAC) or through strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN.
Condensation Reactions: The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form imines, which can be further reduced to form stable amine linkages.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.
Sodium Azide:
Amines and Hydrazides: React with the aldehyde group to form imines or hydrazones.
Major Products Formed
Triazoles: Formed from the reaction of azides with alkynes.
Imines and Hydrazones: Formed from the reaction of aldehydes with amines and hydrazides.
科学研究应用
Ald-CH2-PEG2-Azide has a wide range of applications in scientific research, including:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugation.
Biology: Employed in the labeling and crosslinking of biomolecules, such as proteins and peptides.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the production of PEGylated compounds to improve solubility and stability.
作用机制
The mechanism of action of Ald-CH2-PEG2-Azide involves its functional groups:
Azide Group: Participates in Click Chemistry reactions, forming stable triazole linkages with alkynes.
Aldehyde Group: Reacts with amines and hydrazides to form imines or hydrazones, which can be further reduced to stable amine linkages.
These reactions enable the compound to label, crosslink, and modify biomolecules, enhancing their properties and functionalities.
相似化合物的比较
Similar Compounds
Ald-CH2-PEG3-Azide: Contains a longer PEG chain, providing greater solubility and flexibility.
Bromo-PEG2-Azide: Similar structure but with a bromo group instead of an aldehyde, used for different types of Click Chemistry reactions.
Uniqueness
Ald-CH2-PEG2-Azide is unique due to its combination of aldehyde and azide groups, allowing it to participate in both Click Chemistry and condensation reactions. This dual functionality makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h2H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEKEINAGFAPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC=O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














